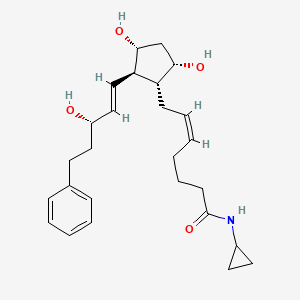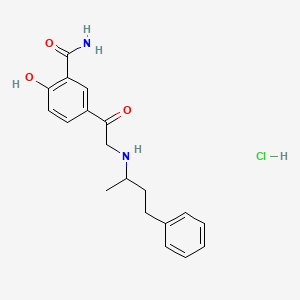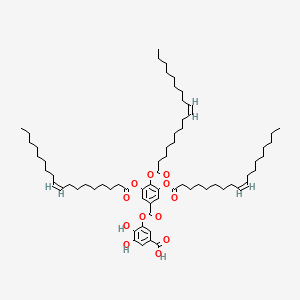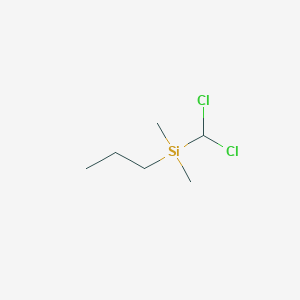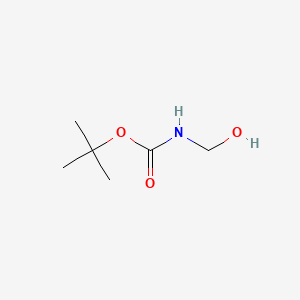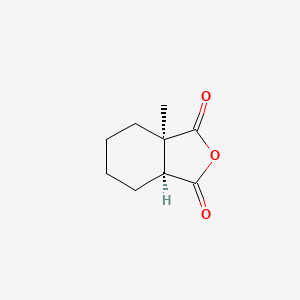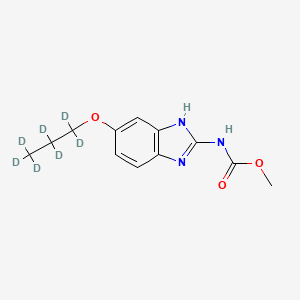
N-Despropargyl N-(2-Chloroallyl) Rasagiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropargyl N-(2-Chloroallyl) Rasagiline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . This compound is a derivative of Rasagiline, which is known for its use in the treatment of Parkinson’s disease. This compound is primarily used in neurological research and as an analytical standard .
Méthodes De Préparation
The synthesis of N-Despropargyl N-(2-Chloroallyl) Rasagiline involves several steps. One common method includes the reaction of Rasagiline with 2-chloroallyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Despropargyl N-(2-Chloroallyl) Rasagiline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: As a derivative of Rasagiline, it is investigated for its potential therapeutic effects and mechanisms of action in treating neurological disorders.
Mécanisme D'action
The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.
Comparaison Avec Des Composés Similaires
N-Despropargyl N-(2-Chloroallyl) Rasagiline can be compared with other similar compounds, such as:
Rasagiline: The parent compound, used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor used for similar therapeutic purposes.
Safinamide: A reversible MAO inhibitor with additional mechanisms of action, including inhibition of glutamate release.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Despropargyl N-(2-Chloroallyl) Rasagiline involves the addition of a chloroallyl group to the propargylamine moiety of Rasagiline, followed by removal of the propargyl group.", "Starting Materials": [ "Rasagiline", "2-chloroallyl chloride", "Sodium bicarbonate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Rasagiline is dissolved in methanol and sodium bicarbonate is added to the solution.", "2-chloroallyl chloride is slowly added to the solution with stirring.", "The reaction mixture is heated to reflux for several hours.", "The mixture is then cooled and filtered to remove any solids.", "Hydrogen gas is bubbled through the filtrate in the presence of palladium on carbon catalyst.", "The reaction mixture is then heated to reflux again for several hours.", "The mixture is cooled and filtered to remove the catalyst.", "The resulting product is purified by column chromatography to yield N-Despropargyl N-(2-Chloroallyl) Rasagiline." ] } | |
Numéro CAS |
1175018-73-1 |
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
Clé InChI |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
SMILES isomérique |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
SMILES canonique |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Synonymes |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


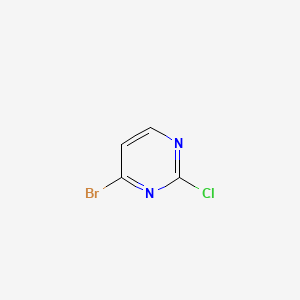
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
